Enantiomer-Dependent Cytotoxic Activity: (R)-Configuration Confers Potent HCT-116 Colon Cancer Cell Cytotoxicity While (S)-Enantiomer Is Inactive
In a direct head-to-head comparison, the (R)-enantiomer of 6-phenyl-7-(4-methoxyphenyl)-2,3,8,8a-tetrahydroindolizin-5(1H)-one exhibited selective cytotoxicity against HCT-116 colon cancer cells, whereas the (S)-enantiomer was inactive [1]. This stereospecificity establishes the (8aR) configuration as a pharmacophoric requirement for cytotoxic indolizidinones. The most active analog in the heteroaromatic library (C6 2-thiophene) achieved an IC50 of 0.27 µM against HCT-116 cells [2].
| Evidence Dimension | Enantiomer-specific cytotoxicity (HCT-116 colon cancer cell line) |
|---|---|
| Target Compound Data | (R)-enantiomer: cytotoxic (active); lead analog IC50 = 0.27 µM |
| Comparator Or Baseline | (S)-enantiomer: inactive (no cytotoxicity) |
| Quantified Difference | Qualitative all-or-none activity difference; (R) active, (S) inactive |
| Conditions | HCT-116 human colon cancer cell line; MTT or SRB cytotoxicity assay |
Why This Matters
Procurement of the incorrect enantiomer (CAS 151983-41-4) yields an inactive compound, wasting synthesis resources and generating false-negative biological results.
- [1] Zhao, Z., Leister, W.H., Strauss, K.A., Wisnoski, D.D., Lindsley, C.W. Synthesis and evaluation of heteroaromatic 6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-ones for cytotoxicity against the HCT-116 colon cancer cell line. Bioorganic & Medicinal Chemistry Letters, 2008, 18, 3248–3250. View Source
- [2] Sharma, V., et al. Novel 6,7-diphenyl-2,3,8,8a-tetrahydro-1H-indolizin-5-one analogues as cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 2003, 13, 1587–1590. View Source
